4-Bromo-2-chloro-5-nitrophenol
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Overview
Description
4-Bromo-2-chloro-5-nitrophenol is an organic compound with the molecular formula C6H3BrClNO3 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by bromine, chlorine, and nitro groups
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and proteins within the cell .
Mode of Action
It is known that nitrophenols, in general, can undergo nucleophilic aromatic substitution reactions . In such reactions, one of the substituents in the aromatic ring is replaced by a nucleophile .
Biochemical Pathways
It is known that similar compounds, such as 2-chloro-4-nitrophenol, are degraded via the 1,2,4-benzenetriol pathway in certain bacteria .
Result of Action
Similar compounds have been known to cause changes at the molecular level, such as the substitution of one of the substituents in the aromatic ring .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-chloro-5-nitrophenol . .
Biochemical Analysis
Biochemical Properties
It is known that nitro compounds, like 4-Bromo-2-chloro-5-nitrophenol, are important nitrogen derivatives . The nitro group in these compounds is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen .
Molecular Mechanism
Nitro compounds can be prepared in several ways, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These reactions could potentially influence the molecular mechanism of this compound.
Metabolic Pathways
It is known that nitro compounds can be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-5-nitrophenol typically involves multi-step reactions starting from phenol or its derivatives. One common method includes:
Nitration: Phenol is first nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Halogenation: The nitrated phenol is then subjected to halogenation reactions. Bromination and chlorination are carried out using bromine and chlorine in the presence of catalysts like iron(III) chloride or aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and advanced separation techniques.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-5-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The halogen atoms (bromine and chlorine) can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Major Products
Reduction: 4-Bromo-2-chloro-5-aminophenol.
Substitution: Depending on the nucleophile, various substituted phenols can be obtained.
Scientific Research Applications
4-Bromo-2-chloro-5-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-nitrophenol
- 4-Chloro-2-nitrophenol
- 2,6-Dichloro-4-nitrophenol
Uniqueness
4-Bromo-2-chloro-5-nitrophenol is unique due to the presence of both bromine and chlorine atoms along with the nitro group. This combination of substituents imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.
Properties
IUPAC Name |
4-bromo-2-chloro-5-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO3/c7-3-1-4(8)6(10)2-5(3)9(11)12/h1-2,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFGQQDSZARNQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Cl)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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